N-[(4-fluorophenyl)methyl]-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide N-[(4-fluorophenyl)methyl]-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide
Brand Name: Vulcanchem
CAS No.: 1021259-89-1
VCID: VC11932736
InChI: InChI=1S/C19H18FN3O2S/c20-15-7-5-14(6-8-15)13-21-18(24)4-1-11-23-19(25)10-9-16(22-23)17-3-2-12-26-17/h2-3,5-10,12H,1,4,11,13H2,(H,21,24)
SMILES: C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCC3=CC=C(C=C3)F
Molecular Formula: C19H18FN3O2S
Molecular Weight: 371.4 g/mol

N-[(4-fluorophenyl)methyl]-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide

CAS No.: 1021259-89-1

Cat. No.: VC11932736

Molecular Formula: C19H18FN3O2S

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-fluorophenyl)methyl]-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide - 1021259-89-1

Specification

CAS No. 1021259-89-1
Molecular Formula C19H18FN3O2S
Molecular Weight 371.4 g/mol
IUPAC Name N-[(4-fluorophenyl)methyl]-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide
Standard InChI InChI=1S/C19H18FN3O2S/c20-15-7-5-14(6-8-15)13-21-18(24)4-1-11-23-19(25)10-9-16(22-23)17-3-2-12-26-17/h2-3,5-10,12H,1,4,11,13H2,(H,21,24)
Standard InChI Key RRZZVOVUIDKODM-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCC3=CC=C(C=C3)F
Canonical SMILES C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCC3=CC=C(C=C3)F

Introduction

N-[(4-fluorophenyl)methyl]-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a fluorophenyl moiety with a dihydropyridazine structure, along with a thiophene ring, which may contribute to its therapeutic properties.

Synthesis and Reactivity

The synthesis of N-[(4-fluorophenyl)methyl]-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide can be approached through several synthetic routes. A common method involves the reaction of 4-fluorobenzylamine with suitable acylating agents to form the amide bond. The reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine atom and the electron-rich thiophene ring, which can stabilize intermediates during reactions.

Potential Applications and Mechanism of Action

This compound has potential applications in medicinal chemistry, possibly involving enzyme inhibition or receptor modulation. Studies on similar compounds suggest that such structures may inhibit certain enzymes or act on neurotransmitter systems due to their ability to mimic natural substrates or ligands.

Potential Biological Activities:

  • Enzyme Inhibition: May inhibit specific enzymes.

  • Receptor Modulation: Could modulate neurotransmitter systems.

Data Table: Comparison with Related Compounds

Compound NameMolecular Weight (g/mol)Key Features
N-[(4-fluorophenyl)methyl]-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide353.41Fluorophenyl, dihydropyridazine, thiophene
N-[4-(4-fluorophenyl)-2-methyl-3-oxo-1,4-benzoxazin-7-yl]methanesulfonamide350.4Fluorophenyl, benzoxazine, methanesulfonamide
N-(4-FLUOROPHENYL)-2-METHYL-5-OXO-7-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDENot specifiedFluorophenyl, quinolinecarboxamide

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